1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one
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Overview
Description
1-Isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is a heterocyclic compound that features a unique structure combining elements of pyridine and oxazepine rings
Preparation Methods
The synthesis of 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an aminophenol derivative with a suitable halogenated compound can lead to the formation of the oxazepine ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-Isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Halogenation or alkylation reactions can introduce new substituents into the molecule, using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified oxazepine derivatives with altered functional groups.
Scientific Research Applications
1-Isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one include other oxazepine derivatives and heterocyclic compounds with similar ring structures. For example:
1,3-Oxazepine: Known for its antioxidant properties and applications in medicinal chemistry.
Dibenzo[b,e][1,4]oxazepin-11(5H)-one: Used in the synthesis of various pharmaceuticals and materials.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-(2-methylpropyl)-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)6-14-11-3-4-13-5-10(11)7-16-8-12(14)15/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
FSQUZBPXIYJJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2CCNCC2COCC1=O |
Origin of Product |
United States |
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